molecular formula C23H23N3O4S B285713 N-{4-[5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}-4-methylbenzenesulfonamide

N-{4-[5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}-4-methylbenzenesulfonamide

Cat. No. B285713
M. Wt: 437.5 g/mol
InChI Key: JWSOUIOEENSDGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}-4-methylbenzenesulfonamide, commonly known as Furosemide, is a loop diuretic drug that is used to treat conditions such as edema, hypertension, and congestive heart failure. Furosemide is a potent diuretic that works by blocking the reabsorption of sodium and chloride ions in the kidneys, which results in increased urine output. In

Mechanism of Action

Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the loop of Henle in the kidneys. This results in increased urine output and decreased fluid retention in the body. Furosemide also decreases the reabsorption of calcium and magnesium ions, which can lead to electrolyte imbalances.
Biochemical and Physiological Effects:
Furosemide has a number of biochemical and physiological effects on the body. It can cause a decrease in blood volume and blood pressure, as well as a decrease in plasma volume. Furosemide can also cause an increase in the excretion of potassium, calcium, and magnesium ions. In addition, Furosemide can cause metabolic alkalosis, which is a condition characterized by an increase in blood pH.

Advantages and Limitations for Lab Experiments

Furosemide has several advantages for use in lab experiments. It is a potent diuretic that can be used to study the effects of fluid retention and electrolyte imbalances in the body. Furosemide is also relatively inexpensive and easy to obtain. However, Furosemide has some limitations for use in lab experiments. It can cause metabolic alkalosis, which can affect the results of certain experiments. In addition, Furosemide can cause changes in electrolyte levels, which can affect the results of experiments that involve the measurement of electrolytes.

Future Directions

There are several future directions for the study of Furosemide. One area of research is the development of new and more effective loop diuretics that have fewer side effects than Furosemide. Another area of research is the use of Furosemide in the treatment of other medical conditions, such as acute kidney injury and liver cirrhosis. There is also ongoing research into the mechanisms of action of Furosemide and its effects on the body.

Synthesis Methods

Furosemide is synthesized by reacting 4-chlorobenzenesulfonamide with 4-methylbenzoyl chloride, followed by the addition of 5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid and sodium hydroxide. The resulting product is then purified by recrystallization to obtain Furosemide in its pure form.

Scientific Research Applications

Furosemide has been extensively studied in scientific research for its diuretic properties and its potential therapeutic uses in various medical conditions. Furosemide has been shown to be effective in the treatment of edema, hypertension, and congestive heart failure. It has also been studied for its potential use in the treatment of acute renal failure, chronic kidney disease, and liver cirrhosis.

properties

Molecular Formula

C23H23N3O4S

Molecular Weight

437.5 g/mol

IUPAC Name

N-[4-[3-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C23H23N3O4S/c1-3-23(27)26-21(22-5-4-14-30-22)15-20(24-26)17-8-10-18(11-9-17)25-31(28,29)19-12-6-16(2)7-13-19/h4-14,21,25H,3,15H2,1-2H3

InChI Key

JWSOUIOEENSDGI-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CO4

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CO4

solubility

1.2 [ug/mL]

Origin of Product

United States

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